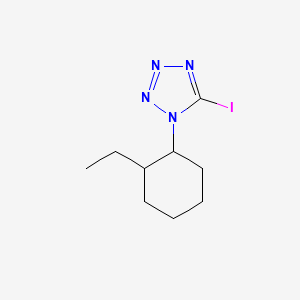

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole

Description

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole is a substituted tetrazole derivative characterized by a 2-ethylcyclohexyl group at the 1-position and an iodine atom at the 5-position of the tetrazole ring. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capacity. The 2-ethylcyclohexyl group introduces steric bulk and lipophilicity, which can modulate solubility and biological activity.

Properties

CAS No. |

919097-91-9 |

|---|---|

Molecular Formula |

C9H15IN4 |

Molecular Weight |

306.15 g/mol |

IUPAC Name |

1-(2-ethylcyclohexyl)-5-iodotetrazole |

InChI |

InChI=1S/C9H15IN4/c1-2-7-5-3-4-6-8(7)14-9(10)11-12-13-14/h7-8H,2-6H2,1H3 |

InChI Key |

DUHILELWKHUSSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1N2C(=NN=N2)I |

Origin of Product |

United States |

Preparation Methods

Cyclization Method

One of the most common methods for synthesizing 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole involves the cyclization of appropriate precursors. The general procedure includes:

Reagents : 2-Ethylcyclohexylamine, sodium azide, iodine.

Solvent : A suitable solvent such as dimethylformamide (DMF) or other polar aprotic solvents can be used.

-

- Dissolve 2-ethylcyclohexylamine in the solvent.

- Add sodium azide and iodine to the solution.

- Heat the mixture under reflux conditions for several hours.

- Upon completion of the reaction, cool the mixture and extract the product using an organic solvent.

This method has been noted for its straightforward execution and relatively high yields, often exceeding 80% under optimized conditions.

One-Pot Multi-Component Reaction

Recent advancements have introduced one-pot multi-component reactions as an efficient alternative for synthesizing tetrazoles, including 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole.

Reagents : Similar to the cyclization method but may include additional components such as aldehydes or other nucleophiles.

-

- Combine all reactants in a single reaction vessel.

- Apply heat or microwave irradiation to facilitate the reaction.

- Monitor the reaction progress using thin-layer chromatography (TLC).

This method is advantageous due to its simplicity and reduced processing time, often yielding products with high purity levels.

Catalytic Methods

Catalysts can enhance the efficiency of tetrazole synthesis by facilitating reactions at lower temperatures or shorter times.

Catalysts : Transition metal catalysts such as copper(I) chloride or bismuth nitrate have been successfully employed.

-

- Prepare a mixture of nitrile, sodium azide, and catalyst in a suitable solvent like DMF.

- Heat the mixture to promote reaction completion.

The use of catalysts can significantly improve yields and reduce by-products, making this a preferred method in industrial settings.

The following table summarizes key features of each preparation method for synthesizing 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole:

| Method | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization | 2-Ethylcyclohexylamine, NaN₃, I₂ | >80 | High yield, straightforward | Requires careful handling of reagents |

| One-Pot Multi-Component | Various nucleophiles | Varies | Simplified process | May require optimization |

| Catalytic | Nitrile, NaN₃, catalyst | Varies | Enhanced efficiency | Catalyst cost and recovery |

The preparation of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole can be effectively achieved through several synthetic routes including cyclization methods, one-pot reactions, and catalytic processes. Each method presents unique advantages and challenges that must be considered based on desired application outcomes and resource availability. Further research into optimizing these methods could lead to improved yields and more sustainable practices in tetrazole synthesis.

Chemical Reactions Analysis

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tetrazole derivatives, including 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole, have shown promising antimicrobial properties. Studies have indicated that tetrazoles can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications to the tetrazole ring can enhance its antibacterial efficacy .

Anti-inflammatory Properties

Research has demonstrated that tetrazole compounds can function as selective cyclooxygenase-2 (COX-2) inhibitors. The anti-inflammatory potential of these compounds is attributed to their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. For instance, certain tetrazole derivatives exhibited IC50 values in the low micromolar range against COX enzymes, indicating strong anti-inflammatory activity .

Anticancer Activity

Recent studies have explored the cytotoxic effects of tetrazole derivatives against various cancer cell lines. For example, 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole has been evaluated for its potential to inhibit the growth of epidermoid carcinoma cells. The results indicated significant cytotoxicity, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antiparasitic and Antiviral Applications

Antiparasitic Activity

Tetrazoles have been investigated for their antiparasitic properties, particularly against protozoan infections like leishmaniasis and amoebiasis. Compounds similar to 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole have shown inhibitory effects on Leishmania species, indicating their potential use in treating parasitic infections .

Antiviral Activity

The antiviral properties of tetrazoles are also noteworthy. Research has highlighted their effectiveness against viruses such as Herpes Simplex Virus and Influenza A by inhibiting viral replication mechanisms. This opens avenues for developing antiviral drugs based on tetrazole scaffolds .

Synthesis and Chemical Properties

The synthesis of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole involves multi-component reactions that yield high product yields under specific conditions. Recent advancements in synthetic methodologies have improved the efficiency of producing tetrazole derivatives, allowing for easier exploration of their biological activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrazole derivatives showed that modifications at the 5-position significantly influenced antimicrobial activity. The introduction of different substituents was correlated with enhanced activity against gram-positive and gram-negative bacteria, showcasing the versatility of the tetrazole scaffold in drug design .

Case Study 2: Anti-inflammatory Potential

In a comparative study of several COX inhibitors, compounds derived from tetrazoles demonstrated superior selectivity towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This finding supports further investigation into tetrazoles as safer alternatives in anti-inflammatory therapy .

Case Study 3: Anticancer Activity

A recent investigation into the cytotoxic effects of novel tetrazole derivatives revealed that certain compounds exhibited IC50 values significantly lower than established chemotherapeutics against epidermoid carcinoma cell lines. This positions tetrazoles as promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

Iodine vs. Other Halogens :

The iodine atom in the target compound contrasts with chlorine, bromine, or methyl groups in analogous tetrazoles. For example, 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole () features iodine on a phenyl ring, whereas iodine in 1-(2-ethylcyclohexyl)-5-iodo-1H-tetrazole is directly attached to the tetrazole ring. The electronegativity and polarizability of iodine (vs. Cl or Br) may enhance halogen-bonding interactions and alter spectroscopic properties.Cyclohexyl vs. Aromatic Substituents :

The 2-ethylcyclohexyl group introduces greater steric hindrance and lipophilicity compared to phenyl or naphthyl groups in compounds like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (). This bulkiness may reduce crystallinity and solubility in polar solvents.

Reactivity

- Cross-Coupling Potential: The iodine atom positions this compound for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, akin to 5-azido-1H-tetrazole derivatives used in energetic materials ().

- Stability :

Iodo-tetrazoles are generally less thermally stable than chloro or bromo analogs due to weaker C–I bonds, as observed in 5-azido-3-nitro-1H-triazole derivatives ().

Physicochemical Properties

Melting Points and Solubility

- Melting Points :

Tetrazoles with bulky substituents (e.g., 5-((2-((2,4-dichlorobenzyl)oxy)-2-phenylethyl)thio)-1H-tetrazole, m.p. 210–212°C, ) suggest that the target compound may exhibit a melting point between 150–200°C, influenced by iodine’s atomic size and cyclohexyl group packing. - Lipophilicity :

The logP value is expected to be higher than that of 5-methyl-1H-tetrazole () due to the hydrophobic cyclohexyl group.

Spectroscopic Data

- NMR and IR :

The iodine atom would deshield adjacent protons, causing downfield shifts in $ ^1H $ NMR (cf. 5-phenyl-1H-tetrazole in , δ 7.5–8.0 ppm). IR spectra would show C–I stretches near 500 cm$ ^{-1} $, distinct from C–Cl (600–800 cm$ ^{-1} $) in chlorinated analogs.

Tabulated Comparison of Key Tetrazole Derivatives

Biological Activity

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole is a unique compound within the tetrazole class, characterized by its structural features that include an ethylcyclohexyl substituent and an iodine atom. This compound has garnered attention due to its diverse biological activities, which are critical in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure contributes to its biological activity. Tetrazoles, in general, are five-membered heterocycles containing four nitrogen atoms and one carbon atom, which bestow distinctive chemical properties. The presence of the ethylcyclohexyl group enhances the lipophilicity of the molecule, potentially improving its interaction with biological targets.

Biological Activities

1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. Specifically, it has shown effectiveness against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines in vitro .

- Antimicrobial Properties : Similar tetrazole derivatives have demonstrated significant antibacterial and antifungal activities. For instance, tetrazoles have been reported to possess antimicrobial effects against strains such as Enterococcus faecalis and Candida albicans .

- Enzyme Inhibition : Molecular docking studies suggest that 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole can effectively bind to active sites on specific enzymes, such as CSNK2A1, indicating its potential as a selective inhibitor for therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Analysis

A study conducted on various tetrazole derivatives revealed that 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole exhibited significant cytotoxic effects against cancer cell lines. The compound was compared to standard chemotherapeutics like fluorouracil and showed promising results in inhibiting cell viability. This suggests that further exploration into its mechanisms of action could yield valuable insights into its potential as an anticancer agent .

The exact mechanisms through which 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to cancer progression and microbial resistance.

Q & A

Q. What are the established synthetic routes for 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole, and what are their respective yields under optimized conditions?

- Methodological Answer : The compound can be synthesized via azide-nitrile cycloaddition , a widely used method for tetrazole derivatives. Key protocols include:

- Nano-TiCl₄·SiO₂ catalysis : This solvent-free method achieves ~85% yield by promoting regioselective 1,5-disubstitution .

- TBAF (tetrabutylammonium fluoride) catalysis : Efficient under mild conditions (room temperature, 12–24 hours) with yields up to 78% .

- Glacial acetic acid-mediated synthesis : A traditional approach requiring elevated temperatures (80–100°C) but offering simplicity for scale-up .

Critical Parameters : Catalyst loading (5–10 mol%), reaction time, and solvent choice (e.g., PEG-400 for heterogenous catalysis) significantly impact yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole?

- Methodological Answer :

- ¹H NMR : The ethylcyclohexyl group shows distinct signals at δ 1.2–1.8 ppm (cyclohexyl CH₂) and δ 0.8–1.0 ppm (ethyl CH₃). The tetrazole proton appears as a singlet near δ 8.5–9.0 ppm .

- IR : Key peaks include ν(N–H) at 3100–3200 cm⁻¹ (tetrazole ring) and ν(C–I) at 500–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 323.2 (M⁺) confirm the molecular weight .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts, IR stretching frequencies) reported for 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole across different studies?

- Methodological Answer :

- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with reference compounds.

- Solvent Effects : Note that polar solvents (DMSO-d₆ vs. CDCl₃) shift NMR signals; DMSO-d₆ may downfield-shift tetrazole protons by 0.3–0.5 ppm .

- Crystallographic Validation : Compare experimental data with single-crystal X-ray structures (e.g., CCDC entries) to resolve ambiguities .

Q. What strategies optimize regioselectivity in the synthesis of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole to minimize byproducts like 2H-tetrazole isomers?

- Methodological Answer :

- Catalyst Design : Nano-TiCl₄·SiO₂ enhances 1,5-regioselectivity (>90%) by stabilizing the transition state via Lewis acid interactions .

- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing isomerization .

- Computational Screening : DFT studies predict steric and electronic effects of substituents (e.g., ethylcyclohexyl vs. aryl groups) on regioselectivity .

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity and regioselectivity of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole in cycloaddition reactions?

- Methodological Answer :

- Transition-State Analysis : DFT calculations (B3LYP/6-31G*) model the azide-nitrile cycloaddition pathway, identifying iodine’s electron-withdrawing effect as critical for stabilizing the 1,5-isomer .

- NBO Analysis : Quantifies charge distribution; iodine’s σ-hole interaction with azide enhances regioselectivity .

Data Contradiction Analysis

Q. Why do reported melting points for 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole vary between 98–105°C, and how can this be resolved?

- Methodological Answer :

- Purity Assessment : Recrystallize samples in anhydrous ethanol or hexane/ethyl acetate mixtures (1:3) to remove residual solvents or isomers .

- Polymorphism Screening : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms. Slow cooling rates (1°C/min) favor thermodynamically stable crystals .

Q. How do solvent and pH conditions influence the stability of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole during long-term storage?

- Methodological Answer :

- Stability Data : The compound is stable in pH 4–9 but hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming cyclohexanol derivatives .

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or oxidative degradation .

Applications in Advanced Research

Q. What role does the iodine substituent play in modulating the biological activity of 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole as a metalloenzyme inhibitor?

- Methodological Answer :

- Coordination Chemistry : Iodine’s polarizable electron cloud facilitates interactions with metal ions (e.g., Zn²⁺ in metalloproteases), as shown in crystallographic studies .

- SAR Studies : Replace iodine with Br/Cl to assess binding affinity changes; iodine’s larger atomic radius improves steric complementarity in enzyme active sites .

Q. How can 1-(2-Ethylcyclohexyl)-5-iodo-1H-tetrazole be functionalized for use in energetic materials or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Energetic Materials : Nitration of the tetrazole ring generates high-energy-density derivatives (e.g., 5-nitro-tetrazole) with detonation velocities > 8,000 m/s .

- MOF Synthesis : Use the compound as a linker via iodine-mediated coordination to Cu²⁺ or Fe³⁺, producing porous frameworks with BET surface areas > 1,000 m²/g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.